molecular formula C10H16N4O2S B1345315 6-(4-(Methylsulfonyl)piperazin-1-yl)pyridin-3-amine CAS No. 1017171-54-8

6-(4-(Methylsulfonyl)piperazin-1-yl)pyridin-3-amine

Cat. No. B1345315
M. Wt: 256.33 g/mol
InChI Key: GNTLRGFRRDFLRJ-UHFFFAOYSA-N
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Description

“6-(4-(Methylsulfonyl)piperazin-1-yl)pyridin-3-amine” is a chemical compound with the molecular formula C10H16N4O2S . It has been used to synthesize derivatives that showed significant antiproliferative activity against human cancer cell lines. This indicates its potential as a precursor in developing anticancer agents.


Synthesis Analysis

The compound has been used in the synthesis of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . These derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .


Molecular Structure Analysis

The molecular structure of “6-(4-(Methylsulfonyl)piperazin-1-yl)pyridin-3-amine” consists of a pyridine ring attached to a piperazine ring via a single bond. The piperazine ring carries a methylsulfonyl group .


Chemical Reactions Analysis

The compound has been involved in the synthesis of various derivatives, which have shown significant biological activity . The exact chemical reactions involving “6-(4-(Methylsulfonyl)piperazin-1-yl)pyridin-3-amine” are not specified in the retrieved papers.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 192.26 g/mol . Other physical and chemical properties are not specified in the retrieved papers.

Scientific Research Applications

Overview of Chemical Applications in Heterocyclic Synthesis

Chiral sulfinamides, particularly tert-butanesulfinamide, are pivotal in the stereoselective synthesis of amines and their derivatives, forming a backbone for the creation of structurally diverse N-heterocycles like piperidines, pyrrolidines, and azetidines. These compounds are crucial in natural products and therapeutically relevant molecules, indicating a potential application area for 6-(4-(Methylsulfonyl)piperazin-1-yl)pyridin-3-amine in medicinal chemistry through its structural resemblance and functional utility in synthesizing complex heterocyclic frameworks (Philip et al., 2020).

Medicinal Chemistry and Therapeutic Applications

The presence of piperazine rings in pharmaceuticals underscores their significance in drug design, showcasing diverse therapeutic uses from antipsychotics to antivirals. The flexibility of piperazine derivatives, including compounds like 6-(4-(Methylsulfonyl)piperazin-1-yl)pyridin-3-amine, suggests their utility in developing new therapeutic agents. Modifying the piperazine nucleus alters medicinal potential, pointing towards this compound's adaptability in rational drug design for various diseases (Rathi et al., 2016).

Central Nervous System (CNS) Drug Development

Compounds with piperazine structures are investigated for their potential CNS activity, indicating that 6-(4-(Methylsulfonyl)piperazin-1-yl)pyridin-3-amine could serve as a lead molecule in synthesizing new CNS-active drugs. The diversity of functional groups capable of inducing CNS effects highlights the importance of structural exploration within this chemical space for novel therapeutics (Saganuwan, 2017).

Anti-Mycobacterial Research

Piperazine derivatives are noted for their significant activity against Mycobacterium tuberculosis, including multidrug-resistant strains. This insight into the anti-mycobacterial potential of piperazine-based molecules underscores the relevance of exploring compounds like 6-(4-(Methylsulfonyl)piperazin-1-yl)pyridin-3-amine in tuberculosis research and treatment development (Girase et al., 2020).

properties

IUPAC Name

6-(4-methylsulfonylpiperazin-1-yl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O2S/c1-17(15,16)14-6-4-13(5-7-14)10-3-2-9(11)8-12-10/h2-3,8H,4-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNTLRGFRRDFLRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-(Methylsulfonyl)piperazin-1-yl)pyridin-3-amine

CAS RN

1017171-54-8
Record name 6-(4-methanesulfonylpiperazin-1-yl)pyridin-3-amine
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